molecular formula C19H22ClN3O B5722369 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone

1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone

Cat. No.: B5722369
M. Wt: 343.8 g/mol
InChI Key: XOFNMWRLWQVNJN-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an ethanone moiety

Properties

IUPAC Name

1-[4-[4-[(4-chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15(24)22-10-12-23(13-11-22)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNMWRLWQVNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone typically involves the reaction of 4-chlorobenzylamine with 4-nitrobenzyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperazine and acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antihistamine and anti-allergic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic responses . The compound may also interact with other pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-[(4-Bromophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Contains a methyl group instead of chlorine.

    1-[4-[4-[(4-Fluorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Features a fluorine atom in place of chlorine.

Uniqueness

The presence of the chlorophenyl group in 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding, which may enhance its pharmacological activity compared to similar compounds .

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